
タフルプロスト酸
概要
説明
- タフルプロスト酸は、眼からの房水の流出量を増やすことで、眼圧を効果的に低下させます .
タフルプロスト酸: は、眼への点眼薬として用いられます。 の進行を抑制し、 を単独でまたは他の薬と組み合わせて管理する上で重要な役割を果たします。
科学的研究の応用
- Tafluprost acid finds applications in several fields:
Ophthalmology: As an effective treatment for glaucoma and ocular hypertension.
Medicine: Research explores its potential in other areas, such as inflammation modulation and wound healing.
Chemistry: Scientists study its reactivity and interactions with other molecules.
Industry: It has implications for pharmaceuticals and drug development.
作用機序
- タフルプロスト酸は、プロスタグランジンF受容体 に対する選択的アゴニスト として作用します。
- 眼からの房水の流出量を増やすことで、眼圧を低下させます。
- 関与する分子標的や経路には、プロスタグランジンシグナル伝達に関連するものがあります。
類似の化合物との比較
- タフルプロスト酸は、ラタノプロスト やトラボプロスト などの他のPGF2αアナログと作用機序を共有しています。
- その独自性は、その特定の化学構造と薬理学的特性にあります。
生化学分析
Biochemical Properties
Tafluprost acid is a prostanoid selective FP receptor agonist . It interacts with the fluoroprostaglandin (FP) receptor, showing an affinity approximately 12 times higher than that of the carboxylic acid of latanoprost .
Cellular Effects
Tafluprost acid plays a significant role in reducing intraocular pressure (IOP) by increasing the outflow of aqueous humor . This effect influences cell function by altering the fluid dynamics within the ocular cells .
Molecular Mechanism
The molecular mechanism of Tafluprost acid involves its selective agonistic action on the prostaglandin F receptor . This interaction leads to an increase in the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure .
Temporal Effects in Laboratory Settings
In a study conducted in China, Tafluprost showed a sustained and significant effect in reducing intraocular pressure over a period of three months . The study also reported tolerable adverse events, indicating the stability and long-term effectiveness of Tafluprost .
Metabolic Pathways
Tafluprost is an ester prodrug that is rapidly hydrolyzed by corneal esterases to form Tafluprost acid . Tafluprost acid is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .
Transport and Distribution
Tafluprost, being a lipophilic ester, easily penetrates the cornea and is then activated to the carboxylic acid, Tafluprost acid . This indicates that Tafluprost acid is distributed within the cells and tissues of the eye following the topical application of Tafluprost.
準備方法
- タフルプロストはプロドラッグ であり、その活性型はタフルプロスト酸です。合成経路には、エステル加水分解 によるタフルプロストの酸型への活性化が含まれます。
- 工業的な生産方法は、通常、目的の化合物を得るために一連の化学変換に従います。
化学反応の分析
- タフルプロスト酸は、酸化 、還元 、置換 などの様々な反応を起こします。
- これらの反応で使用される一般的な試薬や条件は、採用されている合成経路に固有です。
- これらの反応から生成される主な生成物には、タフルプロスト酸の様々な中間体や誘導体があります。
科学研究への応用
- タフルプロスト酸は、いくつかの分野で応用されています:
眼科学: 緑内障や眼圧亢進症の有効な治療法として。
医学: 研究では、炎症の調節や創傷治癒など、他の分野における可能性を探っています。
化学: 科学者は、その反応性や他の分子との相互作用を研究しています。
産業: 医薬品や医薬品開発にとって重要な意味を持ちます。
類似化合物との比較
- Tafluprost acid shares its mechanism of action with other PGF2α analogues, such as latanoprost and travoprost .
- Its uniqueness lies in its specific chemical structure and pharmacological properties.
生物活性
Tafluprost acid, the active metabolite of tafluprost, is a prostaglandin analog primarily used in the treatment of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. This article explores the biological activity of tafluprost acid, focusing on its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Tafluprost acid acts as an agonist at the prostanoid FP receptor, exhibiting a high affinity (K_i = 0.4 nM) compared to other prostaglandins like latanoprost. Its primary mechanism involves increasing uveoscleral outflow, thereby reducing IOP. Studies suggest that tafluprost may also interact with the EP3 receptor, contributing to its IOP-lowering effects via ciliary artery relaxation through calcium inhibition in smooth muscle cells .
Pharmacokinetics
After topical administration, tafluprost acid reaches peak plasma concentrations within 10 minutes and is detectable for up to one hour. The ocular absorption is approximately 75%, with significant concentrations found in the cornea and ciliary body for at least eight hours post-administration . The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Peak Plasma Concentration | Achieved at 10 minutes |
Ocular Absorption | ~75% |
Duration of Detection | Up to 1 hour |
Time to Maximum Concentration | 10 minutes |
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of tafluprost acid in lowering IOP. A phase III study in Japan demonstrated that tafluprost was non-inferior to latanoprost, with significant reductions in IOP observed:
- Tafluprost Group : Mean reduction of 6.6 ± 2.5 mmHg (27.6%)
- Latanoprost Group : Mean reduction of 6.2 ± 2.5 mmHg (25.9%)
Additionally, 80.4% of patients treated with tafluprost showed a reduction of 20% or more in IOP compared to 70.6% in the latanoprost group .
Long-Term Efficacy
In a long-term study involving 351 patients, tafluprost maintained a stable IOP reduction (4.9 to 5.7 mmHg) over 52 weeks, confirming its sustained efficacy . The following table summarizes findings from various clinical studies:
Study Type | Population Size | IOP Reduction (mmHg) | Duration |
---|---|---|---|
Phase III Comparative Study | 109 | 6.6 ± 2.5 | 4 weeks |
Long-Term Safety Study | 351 | 4.9 - 5.7 | 52 weeks |
Switch Study from Latanoprost | 118 | Significant reduction | 12 weeks |
Safety Profile
Tafluprost acid has been shown to have a favorable safety profile with minimal systemic exposure due to low plasma concentrations post-administration . Adverse events reported in clinical trials were similar between tafluprost and comparator groups, indicating good tolerability among patients.
Case Studies
- Neuroprotective Effects : In preclinical studies on rats, tafluprost demonstrated neuroprotective effects following optic nerve crush injuries, suggesting potential benefits beyond IOP reduction by promoting retinal ganglion cell survival .
- Patient Satisfaction : A study switching patients from preserved prostaglandin analogs to preservative-free tafluprost indicated improved tolerability and quality of life, with a significant percentage reporting satisfaction with their therapy after the switch .
特性
IUPAC Name |
7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQXRQVVYTYYAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694020 | |
Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209860-88-8 | |
Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。